molecular formula C14H14ClIO2 B14670599 Bis(4-methoxyphenyl)iodanium chloride CAS No. 50619-99-3

Bis(4-methoxyphenyl)iodanium chloride

Cat. No.: B14670599
CAS No.: 50619-99-3
M. Wt: 376.61 g/mol
InChI Key: INONVDCAECLNMK-UHFFFAOYSA-M
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Description

Bis(4-methoxyphenyl)iodanium chloride: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as photoinitiators in polymerization reactions. The presence of the iodonium ion makes these compounds highly reactive, allowing them to participate in a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodanium chloride can be synthesized through the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions and can be carried out in solvents like acetonitrile or dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-methoxyphenyl)iodanium chloride can undergo oxidation reactions, often facilitated by the presence of light or heat.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.

    Reduction: It can be reduced to form the corresponding iodoarene.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Substitution: Various substituted aryl compounds.

    Reduction: Formation of 4-methoxyiodobenzene.

Scientific Research Applications

Chemistry: Bis(4-methoxyphenyl)iodanium chloride is widely used as a photoinitiator in the polymerization of acrylates and other monomers. It is also employed in the synthesis of complex organic molecules through various coupling reactions.

Biology and Medicine: In biological research, this compound can be used to study the effects of oxidative stress on cells. Its ability to generate reactive oxygen species makes it a valuable tool in understanding cellular responses to oxidative damage.

Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and other polymer-based materials. Its role as a photoinitiator allows for efficient curing processes under UV light.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions by forming free radicals. The iodonium ion acts as an electron acceptor, facilitating the transfer of electrons and the formation of reactive species.

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)iodonium bromide
  • Bis(4-methylphenyl)iodonium triflate
  • Diphenyliodonium chloride

Comparison: Bis(4-methoxyphenyl)iodanium chloride is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. Compared to other iodonium salts, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymerization and organic synthesis.

Properties

CAS No.

50619-99-3

Molecular Formula

C14H14ClIO2

Molecular Weight

376.61 g/mol

IUPAC Name

bis(4-methoxyphenyl)iodanium;chloride

InChI

InChI=1S/C14H14IO2.ClH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

INONVDCAECLNMK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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